2,2',3,5,6-Pentachlorobiphenyl

Description

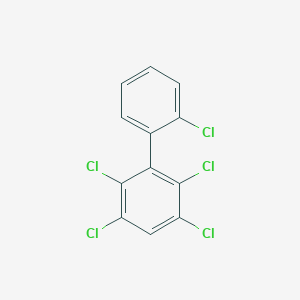

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-4-2-1-3-6(7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXRLHMJGHJGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074218 | |

| Record name | 2,2',3,5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73575-56-1 | |

| Record name | 2,2',3,5,6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5,6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22W2562J42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Global Biogeochemical Cycling of 2,2 ,3,5,6 Pentachlorobiphenyl

Environmental Persistence and Distribution Mechanisms

The environmental behavior of PCB 95 is governed by its physicochemical properties, which dictate its persistence and how it moves between air, water, soil, and living organisms. With a high octanol-water partition coefficient (log Kow) and low vapor pressure, PCB 95 exhibits a strong tendency to adhere to organic matter and a resistance to evaporation, contributing to its long-term presence in the environment.

Adsorption to Environmental Matrices (Soil, Sediment)

Due to its hydrophobic nature, 2,2',3,5',6-Pentachlorobiphenyl (B150634) strongly adsorbs to soil and sediment particles, particularly those with high organic carbon content. usgs.govtandfonline.com This process limits its mobility in aqueous environments and causes it to accumulate in the benthic zones of lakes, rivers, and oceans. usgs.govtandfonline.com The strong binding to particulate matter means that sediments often act as a long-term reservoir for PCB 95. usgs.govtandfonline.com

Studies have shown that the concentration of PCB 95 in soils and sediments can be significant, especially in industrialized or urban areas. For instance, in residential soils of East Chicago, Indiana, PCB 95 was one of the dominant congeners, with total PCB concentrations ranging from 20 to 1700 ng/g dry weight. nih.gov Similarly, soil samples from a power station in Lagos, Nigeria, showed total PCB concentrations ranging from 10.43 to 43.60 ng/g, with the highest levels found in the turbine yard and around transformers. tandfonline.com In the Indiana Harbor and Ship Canal, sediments contained total PCB concentrations ranging from 1700 to 90,000 ng/g dry weight.

The organic carbon-normalized partition coefficient (Koc) is a key parameter for quantifying this adsorption. A higher Koc value indicates a stronger tendency for the chemical to bind to organic matter in soil and sediment.

Table 1: Physicochemical Properties of 2,2',3,5',6-Pentachlorobiphenyl (PCB 95)

| Property | Value | Source |

| Molecular Formula | C₁₂H₅Cl₅ | |

| Molecular Weight | 326.43 g/mol | |

| Log Kow (Octanol-Water Partition Coefficient) | 6.5 |

This table is interactive. Click on the headers to sort the data.

Volatilization Processes

Despite its low vapor pressure, volatilization of 2,2',3,5',6-Pentachlorobiphenyl from contaminated surfaces, such as soil and water, is a significant process in its environmental distribution. wikipedia.org The Henry's Law Constant (H) describes the partitioning of a chemical between air and water and is a critical factor in determining its volatilization rate. Temperature plays a crucial role, with higher temperatures increasing the rate of volatilization. escholarship.org

Research has indicated that the ventilation of PCB-contaminated indoor air from buildings may be a primary source of atmospheric PCB contamination, surpassing volatilization from soil in some areas. wikipedia.org

Table 2: Henry's Law Constant for Pentachlorobiphenyls at Different Temperatures

| Temperature (°C) | Henry's Law Constant (Pa·m³/mol) | Reference Compound |

| 5 | Value not available | |

| 10 | Value not available | |

| 20 | Value not available | |

| 25 | 123 ± 12 | 2,2',4,4',5-Pentachlorobiphenyl |

| 35 | Value not available | |

| 55 | Value not available |

This table is interactive and will be updated as more specific data for PCB 95 becomes available. The provided value is for a related pentachlorobiphenyl.

Long-Range Atmospheric Transport

Once volatilized into the atmosphere, 2,2',3,5',6-Pentachlorobiphenyl can be transported over vast distances. wikipedia.org The atmosphere serves as a primary pathway for the global distribution of PCBs, especially for the less chlorinated congeners. wikipedia.org This long-range transport mechanism is responsible for the presence of PCBs in remote environments such as the Arctic, far from their original sources. henrys-law.org

Atmospheric concentrations of PCBs are generally lowest in rural areas, higher in suburban and urban areas, and highest in city centers. wikipedia.org For example, atmospheric concentrations in Milwaukee have been measured at 1.9 ng/m³, while in some urban homes, concentrations have reached as high as 35 ng/m³. wikipedia.org In the Southern Ocean atmosphere, gas-phase concentrations of total PCBs have been reported to range from 1 to 70 pg/m³. d-nb.info

Bioaccumulation and Trophic Transfer of PCB 95 in Ecosystems

The lipophilic (fat-loving) nature of 2,2',3,5',6-Pentachlorobiphenyl drives its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. As it moves up the food chain, its concentration increases at each successive trophic level, a phenomenon called biomagnification. wikipedia.org

Bioaccumulation in Organisms

Organisms can absorb PCB 95 directly from their environment, such as through the gills in fish or from contaminated soil in terrestrial organisms. gov.scot The extent of bioaccumulation is often quantified by the Bioaccumulation Factor (BAF) and the Bioconcentration Factor (BCF). The BAF considers all routes of exposure, including diet, while the BCF focuses on uptake from the water alone. tandfonline.com

Studies have shown that PCB 95 is readily bioaccumulated. For example, in the lower trophic levels of Lake Superior, phytoplankton and zooplankton were found to contain racemic mixtures of PCB 95, indicating its presence at the base of the food web. nih.gov

Table 3: Bioaccumulation and Bioconcentration Factors for Polychlorinated Biphenyls

| Factor | Organism | Value | Reference Compound(s) |

| BAF (L/kg) | Fish (Trophic Level 3) | 520,900 | Composite PCBs |

| BAF (L/kg) | Fish (Trophic Level 4) | 1,871,000 | Composite PCBs |

| BCF | Data not available for PCB 95 |

This table is interactive and will be updated with specific data for PCB 95 as it becomes available. The provided BAF values are composite estimates for multiple PCB congeners.

Food Web Biomagnification and Trophic Dynamics

As organisms are consumed by predators, PCB 95 is transferred and becomes more concentrated at higher trophic levels. This biomagnification leads to the highest concentrations being found in top predators. wikipedia.org The Trophic Magnification Factor (TMF) is a measure of the average increase in concentration from one trophic level to the next. A TMF greater than 1 indicates that the substance is biomagnifying.

Research in various ecosystems has demonstrated the biomagnification of PCBs. In a study of the Puget Sound's pelagic food web, PCB concentrations increased exponentially from phytoplankton to adult Pacific hake. wa.gov In a small southern Alpine lake, the TMF for total PCBs was found to be greater than 2, indicating clear biomagnification in fish. mdpi.com Marine mammals, being at the top of many marine food webs, often exhibit very high concentrations of PCBs. gov.scotresearchgate.net For instance, a killer whale stranded in the UK had a total PCB concentration of 318 mg/kg lipid. nih.gov

The enantiomeric fractions (EFs) of chiral PCBs like PCB 95 can provide insights into biotransformation processes. Non-racemic EFs of PCB 95 in marine mammals suggest that enantiomer-selective metabolism occurs. nih.gov

Table 4: Trophic Magnification Factors (TMFs) for Polychlorinated Biphenyls in Different Ecosystems

| Ecosystem | TMF Value | Reference Compound(s) |

| Estuarine Food Web (Ariake Sea, Japan) | 1.52 | ΣPCBs |

| Small Alpine Lake (Lake Mergozzo, Italy) | >2 | ΣPCBs |

| Lake Superior Food Web | >1 | PCB 95 |

This table is interactive. Click on the headers to sort the data.

Biotransformation Pathways of 2,2 ,3,5,6 Pentachlorobiphenyl

Microbial Degradation Mechanisms

The breakdown of polychlorinated biphenyls (PCBs) in the environment is primarily a biologically mediated process, occurring through two main pathways: anaerobic reductive dechlorination and aerobic oxidative degradation uth.gr. Microbial communities, which are nearly ubiquitous, can be harnessed to break down pollutants like PCBs from their surrounding environments researchgate.net. The specific structure of a PCB congener, including the number and position of chlorine atoms, significantly influences its susceptibility to microbial degradation oup.comjst.go.jp.

Anaerobic Reductive Dechlorination of PCB 95

Under anaerobic conditions, such as those found in aquatic sediments, microbial reductive dechlorination is the dominant biodegradation mechanism for highly chlorinated PCBs. oup.comresearchgate.net In this process, the PCB molecule acts as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. researchgate.net

The dechlorination of PCB congeners by anaerobic microorganisms is a specific process, targeting chlorines at different positions on the biphenyl (B1667301) rings. While dechlorination of single, supplemented congeners often shows ortho removal, the process in contaminated sediments with PCB mixtures primarily attacks meta and/or para chlorines. oup.com

In studies where sediments were enriched with 2,3,4,5,6-pentachlorobiphenyl (B96224), a sequential removal of chlorine atoms was observed. The process preferentially targeted chlorines at the meta and para positions. uth.group.com One documented pathway for a similar compound, 2,3,4,5,6-pentachlorobiphenyl, by an anaerobic microbial consortium showed chlorine removal occurring in the order of meta, followed by ortho and para, and then further ortho dechlorination. researchgate.net This step-wise reduction transforms highly chlorinated congeners into lower-chlorinated forms that are more amenable to further degradation. albany.edu

Table 1: Proposed Anaerobic Dechlorination Pathway for Pentachlorobiphenyl *

| Starting Compound | Dechlorination Step | Product |

|---|---|---|

| 2,3,4,5,6-Pentachlorobiphenyl | meta-dechlorination | 2,3,4,6-Tetrachlorobiphenyl |

| 2,3,4,6-Tetrachlorobiphenyl | ortho, para-dechlorination | 2,4,6-Trichlorobiphenyl |

| 2,4,6-Trichlorobiphenyl | ortho-dechlorination | 2,4-Dichlorobiphenyl |

| 2,4-Dichlorobiphenyl | Further dechlorination | 2-Chlorobiphenyl |

Based on the pathway for 2,3,4,5,6-CB as described in Natarajan et al., 1996. researchgate.net

The microorganisms responsible for anaerobic PCB dechlorination have proven difficult to isolate in pure axenic cultures. oup.comresearchgate.net Therefore, research has largely focused on enrichment cultures and microbial consortia. oup.com There is strong evidence from these cultures that specific microorganisms, such as certain Dehalococcoides species and other members of the Chloroflexi phylum, can grow by using H₂ oxidation linked to the reductive dechlorination of PCBs. researchgate.net Different dechlorination activities and pathways are attributed to different microorganisms, suggesting that the composition of the microbial community dictates the outcome of the degradation process. oup.com

The rate, extent, and specific pathway of anaerobic dechlorination are influenced by several environmental and chemical factors. oup.com These factors affect the composition and activity of the microbial community responsible for the degradation. oup.com

Key influencing factors include:

Temperature and pH : Optimal ranges for these parameters can enhance microbial activity. oup.com

Electron Donors : The availability of electron donors, such as hydrogen (H₂), is crucial for reductive dechlorination. oup.comresearchgate.net

Carbon Sources : The presence of suitable carbon sources can stimulate the growth of dechlorinating microorganisms or other bacteria that support them. oup.com

Competing Electron Acceptors : Substances like ferric oxyhydroxide can act as competing electron acceptors, potentially inhibiting PCB dechlorination. oup.comfrontiersin.org

PCB Congener Structure and Concentration : The specific chlorine substitution pattern of the congeners present and their concentration in the sediment affect the dechlorination process. albany.edu

Accumulation of Daughter Congeners : Dechlorination can slow or stop if the resulting lower-chlorinated congeners are resistant to further degradation by the existing microbial consortium. oup.com

Table 2: Factors Affecting Anaerobic Dechlorination of PCBs

| Factor | Effect on Dechlorination | Source(s) |

|---|---|---|

| Temperature/pH | Influences microbial community activity and dechlorination rates. | oup.com |

| Electron Donors (e.g., H₂) | Required for the reductive dechlorination reaction. | oup.comresearchgate.net |

| Competing Electron Acceptors | Can inhibit dechlorination by drawing electrons away from PCBs. | oup.comfrontiersin.org |

| Carbon Sources | Can stimulate the growth of necessary microorganisms. | oup.comfrontiersin.org |

Microbial Consortia and Specific Dechlorinating Microorganisms

Aerobic Degradation of PCB 95

In aerobic environments, certain bacteria can degrade PCBs through an oxidative pathway. jst.go.jp This process is generally more effective for lower-chlorinated biphenyls. uth.gr Highly chlorinated congeners, especially those with five or more chlorines, tend to be more resistant to aerobic breakdown. uth.grjmb.or.kr However, some bacteria have demonstrated a limited ability to transform even these more complex congeners. For instance, the marine bacterium Pseudomonas CH07 was found to degrade 2,3,4,5,6-pentachlorobiphenyl by approximately 20%. nio.res.in

The aerobic degradation of PCBs typically proceeds through the biphenyl catabolic pathway, encoded by the bph gene cluster. jst.go.jpunimi.it This pathway transforms PCB congeners into chlorobenzoic acids, which may be further mineralized. jst.go.jpresearchgate.net

The first and most critical step in the aerobic oxidative pathway is catalyzed by the enzyme biphenyl dioxygenase (BPDO). jst.go.jpethz.ch BPDO is a multi-component enzyme that inserts molecular oxygen into the biphenyl ring, initiating the degradation sequence. nih.govasm.org The large subunit of this enzyme, BphA, is primarily responsible for substrate recognition and binding, and thus plays a crucial role in determining the enzyme's specificity for different PCB congeners. asm.orgnih.gov

The activity and effectiveness of BPDO against a specific congener like PCB 95 depend on several factors:

Gene Expression : The presence of aromatic compounds released by plant roots can promote the activation of the biphenyl catabolic pathway, enhancing the expression of the bph genes responsible for PCB degradation. unimi.it

Enzyme Specificity : Different bacterial strains possess BPDOs with distinct substrate specificities. jst.go.jpasm.org For example, the BPDO from Burkholderia xenovorans LB400 has a broad range of activity, while the enzyme from Pseudomonas pseudoalcaligenes KF707 is more limited but highly active against certain di-para-substituted congeners. asm.org The degradation of any given congener is highly dependent on which type of enzyme is present in the microbial community. jst.go.jp

Chlorine Substitution : The number and position of chlorine atoms on the PCB molecule heavily influence the rate of the initial oxygenase attack. uth.grethz.ch Generally, the rate of biodegradation decreases as the number of chlorine substitutions increases. uth.grnio.res.in

Enantioselective Microbial Biotransformation

Microorganisms play a role in the transformation of 2,2',3,5',6-Pentachlorobiphenyl (B150634) (PCB 95). Studies have indicated that microbial degradation of this compound can occur, although it is often a slow process. In some cases, microbial activity in soil has been linked to the nonracemic nature of PCB 95, suggesting that microbes can enantioselectively degrade this compound. researchgate.net For instance, research on sediments has pointed to in situ reductive dechlorination by bacteria as a likely mechanism for the stereoselective biotransformation of PCB 95. researchgate.net This process appears to be more active at higher PCB concentrations within the sediments. researchgate.net The half-life for the biotransformation of PCB 95 in some environments has been estimated to be as long as 25 years. researchgate.net

Plant-Mediated Metabolism and Uptake of PCB 95

Plants can absorb, translocate, and metabolize PCB 95. nih.govnih.gov The extent of these processes can vary significantly depending on the plant species. nih.govresearchgate.net

Uptake and Translocation within Plant Tissues

PCB 95 is taken up by plants, primarily through the roots, and can be moved to other parts of the plant. nih.govnih.govpjoes.com Studies with poplar plants have demonstrated the absorption and translocation of PCB 95 throughout the plant tissues. nih.gov However, the distribution is not always uniform, with roots often containing higher concentrations of the compound compared to the shoots. nih.govpjoes.com For example, in one study, roots accounted for 89-97% of the total extracted PCB amount. pjoes.com

Oxidative Metabolism to Hydroxylated Metabolites (OH-PCBs) in Plants

Once inside the plant, PCB 95 can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites (OH-PCBs). nih.govuiowa.eduresearchgate.net This transformation is a key part of the 'green liver' model of pollutant metabolism in plants. nih.govresearchgate.net In poplar plants, for instance, two hydroxylated forms of PCB 95 have been detected in the roots after exposure. nih.govuiowa.edu The major metabolite identified was 4′-hydroxy-2,2′,3,5′,6-pentachlorobiphenyl (4′-OH-PCB95). nih.govuiowa.edu This oxidative process is thought to be catalyzed by enzymes such as cytochrome P-450. researchgate.netcore.ac.uk

Enantioselective Biotransformation in Plants

The biotransformation of PCB 95 in plants can be enantioselective, meaning one enantiomer (a mirror-image form of the molecule) is metabolized differently than the other. nih.govcore.ac.uk In poplar plants, the first eluting enantiomer of PCB 95 was found to be preferentially removed, particularly in the xylem tissues. nih.gov This suggests an enantioselective metabolism occurring within the plant. nih.gov Similarly, studies on eucalyptus leaves have shown nonracemic residues of chiral PCBs, indicating that enantioselective biotransformation likely occurs in the leaves, possibly mediated by cytochrome P-450 enzymes. researchgate.netcore.ac.uk The formation of the metabolite 4′-OH-PCB95 in poplar roots has also been shown to be atropselective, with a slight enrichment of the second eluting atropisomer. nih.govuiowa.edu

Vertebrate Biotransformation and Metabolite Formation of PCB 95

Vertebrates also metabolize PCB 95, a process that can be species-dependent. For example, in rats and mice, the primary site of hydroxylation is the meta position in the more chlorinated ring, whereas in birds, it is the para position in the less chlorinated ring. nih.gov

Role of Cytochrome P450 (CYP) Enzymes in PCB 95 Oxidation

The oxidation of PCB 95 in vertebrates is primarily carried out by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net These enzymes can catalyze the insertion of an oxygen atom into the PCB molecule, leading to the formation of hydroxylated metabolites. nih.gov Studies using human liver microsomes and recombinant human CYP enzymes have identified specific isoforms involved in this process.

Key Findings from Human CYP Enzyme Studies:

CYP2A6 and CYP2B6 have been shown to be the main enzymes responsible for the oxidation of PCB 95. nih.gov

CYP2A6 primarily oxidizes PCB 95 at the para position. nih.govresearchgate.net

CYP2B6 plays a lesser role, forming meta-hydroxylated metabolites. nih.gov

CYP2E1 produces trace amounts of para-hydroxylated metabolites. nih.gov

CYP1A2 and CYP3A4 do not appear to be involved in the metabolism of PCB 95. nih.govresearchgate.net

The metabolism of PCB 95 by these enzymes is atropselective, meaning they preferentially metabolize one atropisomer over the other, leading to an enrichment of specific OH-PCB atropisomers. nih.govacs.org For instance, human P450 enzymes preferentially convert the E2-PCB 95 atropisomer to E2-4′-OH-PCB95. acs.org

Table of Research Findings on PCB 95 Biotransformation

| Organism/System | Key Process | Major Metabolites Identified | Enzyme(s) Implicated | Enantioselectivity |

| Microbes | Reductive Dechlorination | Lower chlorinated biphenyls | Bacterial enzymes | Yes, enantioselective degradation observed. researchgate.net |

| Poplar Plants | Uptake, Translocation, Oxidation | 4′-hydroxy-2,2′,3,5′,6-pentachlorobiphenyl (4′-OH-PCB95) nih.govuiowa.edu | Cytochrome P-450 (putative) researchgate.netcore.ac.uk | Yes, preferential removal of the first eluting enantiomer of PCB 95. nih.gov Atropselective formation of 4′-OH-PCB95. nih.govuiowa.edu |

| Eucalyptus Plants | Oxidation | Not specified | Cytochrome P-450 (putative) researchgate.netcore.ac.uk | Yes, nonracemic residues of chiral PCBs found in leaves. researchgate.netcore.ac.uk |

| Vertebrates (General) | Oxidation | Hydroxylated PCBs (OH-PCBs) | Cytochrome P450 (CYP) enzymes | Yes, species-dependent. nih.gov |

| Human Liver Microsomes | Oxidation | para-hydroxylated metabolites | CYP2A6, CYP2B6, CYP2E1 nih.gov | Yes, atropselective formation of OH-PCB metabolites. nih.govacs.org |

Specific CYP Isoforms (e.g., CYP2A6, CYP2B6, CYP1A2, CYP3A11)

The metabolism of 2,2',3,5',6-pentachlorobiphenyl (PCB 95) is significantly influenced by various cytochrome P450 (CYP) isoforms. In humans, CYP2A6 and CYP2B6 have been identified as key enzymes in the oxidation of neurotoxic PCBs, including PCB 95. nih.gov Studies using recombinant human enzymes have shown that CYP2A6 primarily oxidizes PCB 95 in the para position. nih.gov CYP2B6 also contributes to the metabolism of PCB 95, albeit to a lesser extent, by forming meta-hydroxylated metabolites. nih.gov In contrast, investigations with CYP1A2 and CYP3A4 did not detect any hydroxylated metabolites of PCB 95. nih.gov While traces of para-hydroxylated metabolites were found in incubations with CYP2E1, its role appears to be minor. nih.gov

In silico predictions have suggested the involvement of CYP1A2, CYP2A6, CYP2B6, CYP2E1, and CYP3A4 in the metabolism of chiral PCBs like PCB 95. nih.gov However, experimental data confirms that CYP2A6 and CYP2B6 are the principal contributors to its biotransformation in humans. nih.gov The metabolite profile generated by human liver microsomes (HLMs), where 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl (4'-95) is the major product, aligns well with the activity of recombinant CYP2A6, suggesting this isoform is the main driver of PCB 95 metabolism in the human liver. nih.gov There is also evidence of the involvement of CYP2 family enzymes in the atropselective oxidation of PCB 95. researchgate.net

Animal studies have also shed light on the role of CYP isoforms. In mice, CYP2A(4/5)BGS and CYP2F2 enzymes are involved in the atropselective metabolism of PCB 95. acs.org Furthermore, studies in rats have implicated CYP2B enzymes in the metabolism of PCB 95. acs.org For instance, exposure of rats to PCB 95 alongside nicotine (B1678760), a substance known to alter CYP2B activity, was investigated to understand its influence on PCB disposition. acs.org

It is important to note that there are significant species differences in the P450 enzymes involved in PCB metabolism. For example, while rat CYP1A1 can metabolize certain PCB congeners, human CYP1A1 shows no detectable activity towards them. mdpi.com These differences in enzyme structure and composition contribute to the varied metabolite profiles observed across species. nih.gov

Table 1: Role of Specific CYP Isoforms in the Metabolism of PCB 95

| CYP Isoform | Role in PCB 95 Metabolism | Primary Metabolite Type | Species Studied |

| CYP2A6 | Major role in oxidation | para-hydroxylated | Human |

| CYP2B6 | Minor role in oxidation | meta-hydroxylated | Human |

| CYP1A2 | No significant role detected | - | Human |

| CYP3A4 | No significant role detected | - | Human |

| CYP2E1 | Minor role, traces of metabolites | para-hydroxylated | Human |

| CYP2A(4/5)BGS | Involved in metabolism | - | Mouse |

| CYP2F2 | Involved in metabolism | - | Mouse |

| CYP2B | Involved in metabolism | - | Rat |

Atropselective Oxidation and Metabolite Formation

Due to hindered rotation around the bond connecting its two phenyl rings, PCB 95 is a chiral compound existing as two stable, non-superimposable mirror images called atropisomers. researchgate.netnih.gov The metabolism of PCB 95 by cytochrome P450 enzymes is atropselective, meaning one atropisomer is preferentially metabolized over the other. acs.orgnih.gov This selective metabolism leads to an enrichment of the less readily metabolized atropisomer in tissues and the preferential formation of certain metabolite atropisomers. acs.orgnih.gov

In studies with human liver microsomes (HLMs), the metabolism of racemic PCB 95 resulted in the atropselective formation of its hydroxylated metabolites. acs.orgnih.gov Specifically, the second eluting atropisomer of 2,2′,3,5′,6-pentachlorobiphenyl-4′-ol (E₂-4′-95), the major metabolite, was preferentially formed in all HLM preparations studied. acs.orgnih.gov This indicates a preferential metabolism of one of the parent PCB 95 atropisomers (E₂-PCB 95) by human P450 enzymes. acs.orgnih.gov Long-term incubations with some HLM preparations showed a significant enrichment of the first eluting atropisomer of the parent compound (E₁-PCB 95). acs.orgnih.gov

The degree of atropisomeric enrichment can vary between individuals, suggesting that interindividual differences in PCB 95 metabolism can influence the chiral signatures of both the parent compound and its metabolites in humans. acs.orgnih.gov

Animal studies also demonstrate atropselective metabolism. In mice, liver tissue slices showed an enrichment of the second eluting atropisomer of PCB 95. nih.gov The formation of hydroxylated metabolites was also atropselective, with an enrichment of the first eluting atropisomers of 5-hydroxy-2,2',3,5',6-pentachlorobiphenyl (5-95) and 4-hydroxy-2,2',3,5',6-pentachlorobiphenyl (4-95). researchgate.netnih.gov In rats, PCB 95 is also enantioselectively metabolized to hydroxylated metabolites, leading to a pronounced enrichment of the E1-PCB 95 atropisomer in various tissues. acs.org

The specific CYP isoforms involved play a crucial role in this atropselectivity. For instance, recombinant human CYP2A6 and CYP2B6 have been shown to metabolize chiral PCBs in an atropselective manner. nih.gov

Table 2: Atropselective Metabolism of PCB 95

| Biological System | Parent Compound (PCB 95) Enrichment | Major Metabolite (4'-95) Enrichment | Other Metabolite Enrichment |

| Human Liver Microsomes | E₁-PCB 95 (in some cases) | E₂-4'-95 | - |

| Mouse Liver Tissue Slices | Second eluting atropisomer | - | First eluting atropisomer of 5-95 |

| Rat (in vivo) | E₁-PCB 95 | - | - |

Arene Oxide Intermediates in Metabolism

The oxidation of polychlorinated biphenyls by cytochrome P450 enzymes can proceed through two primary mechanisms: direct insertion of an oxygen atom into a carbon-hydrogen bond or via the formation of a reactive arene oxide intermediate. nih.govresearchgate.net There is evidence to suggest that the metabolism of PCB 95 involves arene oxide intermediates. nih.gov

The formation of certain metabolites, particularly those resulting from a "1,2-shift" where a chlorine atom migrates to an adjacent carbon during hydroxylation, is a strong indicator of an arene oxide pathway. nih.gov While 1,2-shift products are major metabolites for some other PCB congeners metabolized by human CYP2A6, the metabolism of PCB 95 by this isoform primarily yields para-hydroxylated products. nih.gov It is hypothesized that the oxidation of PCB 95 by CYP2A6 may proceed through different arene oxide intermediates or that interactions within the enzyme's active site influence the rearrangement of the arene oxide, favoring para-hydroxylation. nih.govnsf.gov

Computational studies have been used to explore the energetics of arene oxide ring opening, suggesting that steric and electronic interactions between the PCB congener and the specific P450 isoform likely dictate the final metabolite profile. nsf.gov The metabolic fate of PCB arene oxides in humans is not fully understood, including the extent to which they are converted to other products like dihydrodiols or conjugated with cellular nucleophiles, and whether these subsequent reactions are also atropselective. nih.gov

Identification of Hydroxylated and Sulfated Metabolites of PCB 95

The biotransformation of PCB 95 results in the formation of various hydroxylated (OH-PCB) and sulfated metabolites. researchgate.netnih.govnih.gov These metabolic processes are crucial for the excretion of the lipophilic parent compound.

In human liver microsome incubations, four main hydroxylated metabolites have been identified: 3-hydroxy-2,2',4,5',6-pentachlorobiphenyl (3-103), 5-hydroxy-2,2',3,5',6-pentachlorobiphenyl (5-95), 4-hydroxy-2,2',3,5',6-pentachlorobiphenyl (4-95), and 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl (4'-95). nih.gov Among these, 4'-95 is the major metabolite. nih.gov

Studies in mice have also identified a range of hydroxylated metabolites. Gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis has identified five mono-hydroxylated and four di-hydroxylated PCB 95 metabolites. researchgate.net The major metabolite in mouse liver tissue slices is the one hydroxylated in the 5-position of the 2,3,6-trichlorophenyl ring (5-95). nih.govfigshare.com

In addition to hydroxylation, PCBs can undergo further Phase II metabolism, such as sulfation. nih.govbiorxiv.org Sulfated PCB metabolites have been identified and are known to bind to transport proteins in the blood. nih.gov Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has enabled the identification of 15 polar metabolites of PCB 95, including hydroxylated, methoxylated, and sulfated forms, as well as some dechlorinated metabolites. researchgate.net

Table 3: Identified Metabolites of PCB 95

| Metabolite Class | Specific Metabolites Identified | Species/System |

| Monohydroxylated | 4'-OH-PCB 95 (major), 4-OH-PCB 95, 5-OH-PCB 95, 3-OH-PCB 103 | Human Liver Microsomes |

| Monohydroxylated | 5-OH-PCB 95 (major), 4-OH-PCB 95 | Mouse Liver Tissue Slices |

| Dihydroxylated | Four diOH-PCB 95 metabolites identified | Mice |

| Sulfated | Sulfated PCB 95 metabolites identified | General |

| Other | Methoxylated and dechlorinated metabolites | Mice |

Interspecies Differences in PCB 95 Metabolite Profiles

Significant differences exist in the metabolic profiles of PCB 95 among various species. nih.govnih.gov These variations are largely attributed to differences in the expression and activity of cytochrome P450 enzymes. nih.govresearchgate.net

A notable difference is observed between humans and rodents. nih.gov In human liver microsomes, the primary metabolite of PCB 95 is 4'-95, formed by hydroxylation in the para position of the dichlorinated phenyl ring. nih.govnsf.gov In contrast, studies with mice show that the major metabolites are typically formed by hydroxylation in the 4- and 5-positions of the 2,3,6-trichlorophenyl ring. nih.gov The formation of 1,2-shift products, which can be significant for some PCBs in humans, are often only minor metabolites in rodents. nih.govnsf.gov

Table 4: Summary of Interspecies Differences in PCB 95 Metabolism

| Species | Primary Site of Hydroxylation | Major Metabolite(s) | Key Observations |

| Human | para-position of the 2,5-dichlorophenyl ring | 4'-OH-PCB 95 | Metabolite profile differs significantly from rodents. nih.govnsf.gov |

| Mouse | 5- and 4-positions of the 2,3,6-trichlorophenyl ring | 5-OH-PCB 95 | 1,2-shift products are minor metabolites. nih.govnsf.gov |

| Rat | - | - | Shows atropselective metabolism, with enrichment of E1-PCB 95. acs.org |

Mechanistic Research on the Biological Activity of 2,2 ,3,5,6 Pentachlorobiphenyl

Interactions with Ryanodine (B192298) Receptors (RyRs) and Calcium Signaling

2,2',3,5',6-Pentachlorobiphenyl (B150634), also known as PCB 95, is a chiral polychlorinated biphenyl (B1667301) that has been shown to be a potent modulator of ryanodine receptor (RyR) function and calcium (Ca2+) signaling. acs.orgnih.govnih.govacs.org RyRs are intracellular calcium release channels located on the endoplasmic and sarcoplasmic reticulum, playing a crucial role in regulating the spatial and temporal dynamics of Ca2+ in various cell types, including neurons. acs.org The interaction of PCB 95 with RyRs represents a significant non-dioxin-like mechanism of PCB neurotoxicity. nih.gov

Enantioselective Potency and Efficacy on RyR Isoforms (RyR1, RyR2)

The biological activity of PCB 95 is enantioselective, meaning its two mirror-image atropisomers, designated aR-PCB 95 and aS-PCB 95, exhibit different potencies and efficacies in their interactions with RyR isoforms. acs.orgnih.govnih.govacs.org

Studies on microsomes enriched with the RyR1 isoform, predominantly found in skeletal muscle, have revealed a clear stereoselectivity. acs.orgnih.gov The aR-PCB 95 atropisomer demonstrates significantly greater potency and efficacy in activating RyR1 compared to the aS-PCB 95 atropisomer. Specifically, aR-PCB 95 has been shown to have a more than four-fold greater potency (EC50 = 0.20 ± 0.05 μM) and approximately 1.3-fold higher efficacy (Bmax = 3.74 ± 0.07 μM) in [3H]Ryanodine-binding assays. acs.orgnih.govnih.govacs.org Furthermore, aR-PCB 95 induces a greater than three-fold higher rate of Ca2+ efflux from these microsomes compared to aS-PCB 95. acs.orgnih.govnih.govacs.org The racemic mixture of PCB 95 (rac-PCB 95) exhibits intermediate activity between the two individual atropisomers. acs.orgnih.govnih.govacs.org

In contrast, the enantioselective difference is less pronounced for the RyR2 isoform, which is the predominant isoform in cardiac muscle and is also found in the brain. While aR-PCB 95 still shows higher activity towards RyR2 compared to the racemate, the selectivity between the atropisomers is much narrower than that observed for RyR1. acs.org Interestingly, when examining a mixture of RyR isoforms present in brain membranes, the racemic mixture of PCB 95 was found to have the greatest potency, with only modest selectivity for aS- over aR-PCB 95. nih.gov

Table 1: Enantioselective Effects of PCB 95 Atropisomers on RyR1

| Atropisomer | Potency (EC50) | Efficacy (Bmax) | Ca2+ Efflux Rate (nmol/sec/mg) |

|---|---|---|---|

| aR-PCB 95 | 0.20 ± 0.05 μM | 3.74 ± 0.07 μM | 7.72 ± 0.31 |

| aS-PCB 95 | >4x lower than aR | ~1.3x lower than aR | >3x lower than aR |

| rac-PCB 95 | Intermediate | Intermediate | Intermediate |

Data sourced from studies on RyR1-enriched microsomes. acs.orgnih.govnih.govacs.org

Modulation of Intracellular Calcium Dynamics

By interacting with RyRs, PCB 95 alters intracellular calcium dynamics. Non-coplanar PCBs, including PCB 95, can trigger a net release of Ca2+ from microsomal stores without inhibiting the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, an effect that is preventable with RyR blockers. acs.org This suggests a direct action on the RyR channels, stabilizing them in an open state and leading to increased release of Ca2+ from intracellular stores into the cytoplasm. jneurosci.orgnih.gov

Acute exposure of cultured hippocampal neurons to PCB 95 has been shown to increase both the frequency and amplitude of spontaneous Ca2+ transients in the soma and dendrites. nih.gov This enhancement of synchronized Ca2+ oscillations is a direct consequence of RyR sensitization. nih.govnih.gov However, prolonged exposure can lead to the depletion of RyR-sensitive Ca2+ stores, resulting in an attenuated amplitude of electrically evoked Ca2+ transients. nih.gov

Role of Ryanodine Receptors in PCB 95-Mediated Cellular Responses

The modulation of RyRs and the subsequent alteration of Ca2+ signaling are central to the cellular responses elicited by PCB 95. acs.org The neurotoxic effects of PCB 95, particularly those related to neuronal development and plasticity, are largely dependent on its interaction with RyRs. acs.orgresearchgate.net For instance, the dendrite-promoting effects of PCB 95 in cultured hippocampal neurons can be inhibited by either pharmacological blockade or siRNA knockdown of RyRs. researchgate.net This demonstrates that the normal expression and function of RyR1 and RyR2 are necessary for PCB 95 to exert its full effects on neuronal growth patterns, which are highly dependent on calcium. acs.org These findings firmly establish RyR dysregulation as a key mechanism contributing to the developmental neurotoxicity of PCB 95. researchgate.net

Cellular and Molecular Responses in Neuronal Systems

The disruption of Ca2+ signaling by PCB 95 has significant consequences for neuronal function, particularly in the hippocampus, a brain region critical for learning and memory.

Influences on Synchronous Ca2+ Oscillation in Hippocampal Networks

Chronic exposure of developing hippocampal neuronal networks to nanomolar concentrations of PCB 95 reveals complex and divergent effects on synchronous Ca2+ oscillations (SCOs). acs.orgnih.govacs.org The different forms of PCB 95 (racemic and individual atropisomers) elicit distinct responses. For example, at a concentration of 50 nM, rac-PCB 95 was found to increase the frequency of SCOs. acs.orgnih.govacs.org In contrast, aR-PCB 95 at the same concentration decreased SCO frequency. acs.orgnih.govacs.org The effect of aR-PCB 95 was also nonmonotonic, as higher concentrations did not produce the same inhibitory effect. acs.orgnih.govacs.org Furthermore, aS-PCB 95 showed the most significant influence in inhibiting neuronal responses to high-frequency electrical pulse trains. acs.orgnih.govacs.org These findings highlight the stereoselectivity of PCB 95's action on developing neuronal networks and suggest that the specific enantiomeric composition of PCB 95 in the environment could have significant implications for its neurodevelopmental effects. acs.orgnih.govacs.org

Table 2: Effects of Chronic PCB 95 Exposure (50 nM) on SCO Frequency in Hippocampal Neurons

| PCB 95 Form | Effect on SCO Frequency |

|---|---|

| rac-PCB 95 | Increase |

| aR-PCB 95 | Decrease |

| aS-PCB 95 | No significant change at 50nM, but inhibits response to electrical pulse trains |

Data based on chronic exposure during a critical developmental period. acs.orgnih.govacs.org

Alterations in Neuroplasticity

PCB 95 has been shown to alter neuroplasticity, the ability of the brain to form and reorganize synaptic connections. nih.gov In vitro studies using hippocampal slice preparations have demonstrated that PCB 95 can depress the amplitude of population spikes, particularly at high stimulus intensities. nih.gov This suggests a general depression of pyramidal cell excitability. nih.gov Importantly, these effects were not observed with PCB 66, a congener that does not affect RyR activity, further implicating RyR-mediated mechanisms in the observed alterations of neuroplasticity. nih.gov

Furthermore, PCB 95 has been shown to promote dendritic growth and synaptogenesis. jneurosci.orgnih.govmdpi.comresearchgate.net This is mediated through RyR-dependent mechanisms that lead to the activation of downstream signaling pathways, including the cAMP response element-binding protein (CREB). jneurosci.orgnih.govnih.govnih.gov Activation of CREB by PCB 95 can trigger dendritic spine formation and increase the density of dendritic spines in hippocampal neurons. jneurosci.orgnih.govresearchgate.net These structural changes in neuronal connectivity are a key aspect of neuroplasticity and are significantly influenced by this environmental contaminant. mdpi.com

Regulation of Antioxidant Genes (e.g., Cu/Zn-SOD, Mn-SOD, GPx)

Research into the effects of 2,2',3,5',6-pentachlorobiphenyl (PCB 95) on antioxidant gene expression reveals a complex and congener-specific response. In a study utilizing the dopaminergic PC12 cell line, exposure to PCB 95 resulted in a significant upregulation of Manganese Superoxide (B77818) Dismutase (Mn-SOD) mRNA, with an increase of up to 6-7 fold. nih.gov Copper/Zinc Superoxide Dismutase (Cu/Zn-SOD) also showed a less pronounced increase of less than two-fold after treatment. nih.gov Conversely, the expression of Glutathione Peroxidase (GPx) was down-regulated following a 12-hour exposure to PCB 95. nih.gov These findings suggest that PCB 95 induces a state of oxidative stress, prompting a cellular response through the modulation of key antioxidant enzymes.

Further studies in zebrafish larvae exposed to PCB 95 also demonstrated an upregulation of antioxidant genes, including Cu/Zn-SOD, Mn-SOD, and GPx. researchgate.net This response indicates a conserved defense mechanism against the oxidative stress induced by this specific PCB congener. Interestingly, in a separate study on a different pentachlorobiphenyl, PCB 126, there was no significant alteration in the transcription of antioxidant genes such as sod1 (Cu/Zn-SOD), sod2 (Mn-SOD), and gpx1a in zebrafish embryos, highlighting the structure-dependent nature of these effects. mdpi.com The primary enzymatic defense against reactive oxygen species involves superoxide dismutases (SODs), which convert superoxide radicals into hydrogen peroxide, and enzymes like GPx and catalase that subsequently detoxify hydrogen peroxide. physiology.org The differential regulation of these genes by PCB 95 underscores its potential to disrupt the cellular redox balance.

| Gene | Organism/Cell Line | Exposure Duration | Observed Effect | Reference |

| Mn-SOD | PC12 cells | 12 and 24 hours | Up-regulation (6-7 fold) | nih.gov |

| Cu/Zn-SOD | PC12 cells | 12 and 24 hours | Up-regulation (<2 fold) | nih.gov |

| GPx | PC12 cells | 12 hours | Down-regulation | nih.gov |

| Cu/Zn-SOD | Zebrafish larvae | 5 days post-fertilization | Up-regulation | researchgate.net |

| Mn-SOD | Zebrafish larvae | 5 days post-fertilization | Up-regulation | researchgate.net |

| GPx | Zebrafish larvae | 5 days post-fertilization | Up-regulation | researchgate.net |

Structure-Activity Relationships (SARs) for PCB 95 and Related Congeners

The biological activity of polychlorinated biphenyls is highly dependent on their chemical structure, including the number and position of chlorine atoms. acs.orgoup.com Non-dioxin-like (NDL) PCBs, a group that includes PCB 95, are known to exert their effects through mechanisms distinct from the aryl hydrocarbon receptor (AhR) pathway associated with dioxin-like PCBs. frontiersin.orgsemanticscholar.org A key target for many NDL PCBs is the ryanodine receptor (RyR), an intracellular calcium release channel crucial for neuronal signaling. frontiersin.orgacs.org

Structure-activity relationship (SAR) studies have demonstrated that the potency of NDL PCBs towards RyRs is largely dictated by their chlorine substitution pattern. oup.com Congeners with two or more ortho-chlorine substitutions, like PCB 95, generally exhibit high potency in activating RyRs. oup.com In contrast, congeners lacking ortho substitutions have negligible activity. oup.com For instance, PCB 95 is a potent sensitizer (B1316253) of RyRs, while PCB 66 (2,3',4,4'-tetrachlorobiphenyl) shows negligible effects on RyR activity. frontiersin.orgnih.gov This difference in activity translates to distinct biological outcomes, such as the promotion of dendritic growth in hippocampal neurons by PCB 95 but not by PCB 66. nih.gov

A quantitative structure-activity relationship (QSAR) model has been developed to predict the RyR activity of all 209 PCB congeners, further highlighting the importance of ortho-substitution. oup.com This model predicted that a large number of PCBs are likely to activate the receptor. oup.com Subsequent experimental validation with a selection of previously untested congeners confirmed the general predictive power of the QSAR. oup.com

Influence of Atropisomeric Conformation on Biological Target Interactions

PCB 95 is a chiral molecule, meaning it exists as two non-superimposable mirror images called atropisomers (aR- and aS-PCB 95) due to restricted rotation around the biphenyl bond. acs.orgnih.gov This chirality plays a significant role in its biological activity, as the two atropisomers can interact differently with their biological targets. nih.govresearchgate.net

Research has shown a clear stereoselectivity in the interaction of PCB 95 atropisomers with ryanodine receptors. acs.orgnih.govnih.gov In studies using RyR1-enriched microsomes, aR-PCB 95 demonstrated significantly greater potency and efficacy in enhancing [3H]Ryanodine binding compared to aS-PCB 95, with the racemic mixture showing intermediate activity. acs.orgnih.govnih.gov Specifically, aR-PCB 95 was found to be over four times more potent and had a higher efficacy in binding to RyR1. nih.govresearchgate.net It also induced a greater rate of Ca2+ efflux. nih.govresearchgate.netnih.gov While aR-PCB 95 also showed modest selectivity for RyR2, it had lower potency than the racemate towards the mixture of RyR isoforms found in brain membranes. nih.govresearchgate.netnih.gov These findings highlight that the spatial arrangement of the molecule is critical for its interaction with the RyR binding site. The differential activity of the atropisomers can lead to complex, non-monotonic dose-response relationships when organisms are exposed to the racemic mixture. acs.orgnih.gov

| Parameter | aR-PCB 95 | aS-PCB 95 | Racemic PCB 95 | Reference |

| Potency (EC50) | 0.20 ± 0.05 µM | >4x less potent than aR | Intermediate | nih.govnih.gov |

| Efficacy (Bmax) | 3.74 ± 0.07 µM | ~1.3x lower than aR | Intermediate | nih.govnih.gov |

| Ca2+ Efflux Rate | 7.72 ± 0.31 nmol/sec/mg | >3x slower than aR | Intermediate | nih.govnih.gov |

Metabolite Activity and Stereoselectivity

The metabolism of PCB 95 can lead to the formation of hydroxylated metabolites (OH-PCBs), which may also possess biological activity. acs.orgnih.gov The metabolism of PCB 95 is atropselective, meaning that one atropisomer is metabolized at a different rate than the other, leading to an enrichment of one atropisomer in tissues. acs.orgnih.gov Furthermore, the formation of OH-PCBs can also be stereoselective. acs.orgnih.gov

In human liver microsomes, PCB 95 is metabolized to several hydroxylated derivatives, with 2,2',3,5',6-pentachlorobiphenyl-4'-ol (4'-OH-PCB 95) being a major metabolite. acs.orgnih.gov The formation of this metabolite is atropselective, with a preferential formation of the second eluting atropisomer. acs.orgnih.gov These hydroxylated metabolites are also considered to be potent sensitizers of ryanodine receptors, suggesting that the metabolic process may not necessarily lead to detoxification but can produce compounds that retain or even have enhanced biological activity. nih.gov

Toxicokinetic Research of 2,2 ,3,5,6 Pentachlorobiphenyl in Experimental Models

Disposition of PCB 95 and its Metabolites in Animal Models

The disposition of PCB 95 is characterized by its lipophilic (fat-loving) nature, leading to its accumulation in fatty tissues. nih.govnih.gov Once in the body, it is metabolized by enzymes, primarily the cytochrome P450 system, into various hydroxylated metabolites. acs.orgresearchgate.net The distribution and profile of these metabolites can vary significantly between different tissues and animal species. researchgate.netacs.org

Tissue Distribution and Accumulation Profiles

Studies in rodent models, such as mice and rats, have consistently shown a specific pattern of PCB 95 distribution. nih.govacs.org Due to its high lipophilicity, the highest concentrations of PCB 95 are typically found in adipose tissue (fat). nih.govnih.govacs.org Following adipose tissue, the liver, brain, and blood generally exhibit progressively lower concentrations. nih.govnih.govacs.org

For instance, in mice, adipose tissue levels of PCB 95 have been observed to be 20 to 50 times higher than in the liver, 50 to 200 times higher than in the brain, and 200 to 300 times higher than in the blood. nih.gov This distribution pattern underscores the role of adipose tissue as a primary storage site for this compound. nih.gov The levels in tissues such as muscle have also been investigated, with some studies in mice showing the highest wet weight adjusted levels of PCB 95 in muscle, followed by the liver, brain, and then blood. oup.com

Table 1: Relative Distribution of PCB 95 in Mouse Tissues This table illustrates the general ranking of PCB 95 concentration across different tissues in mice, as consistently reported in multiple studies.

| Tissue | Relative Concentration |

| Adipose Tissue | Highest |

| Liver | High |

| Brain | Medium |

| Blood | Low |

The accumulation of PCB 95 in these tissues is also dose-dependent. nih.govnih.gov Studies have shown that a ten-fold increase in the administered dose can lead to a corresponding increase in tissue concentrations, although the magnitude of this increase can vary between tissues. nih.govnih.gov

Enantiomeric Fractions (EFs) in Tissues

PCB 95 is a chiral compound, meaning it exists as two non-superimposable mirror images called atropisomers. acs.org When a racemic mixture (containing equal amounts of both atropisomers) of PCB 95 is administered to experimental animals, the two atropisomers are often metabolized and distributed differently. This leads to an enrichment of one atropisomer over the other in various tissues, a phenomenon measured by the enantiomeric fraction (EF). An EF of 0.5 indicates a racemic mixture, while deviations from this value signify enantioselective processes.

In mice, studies have consistently observed a significant enrichment of the second eluting atropisomer (E2-PCB 95) in tissues such as the blood, brain, liver, and adipose tissue. nih.gov The degree of this enrichment can vary between tissues. For example, in one study with female mice, the most pronounced enantiomeric enrichment was found in the liver and blood. nih.gov Another study on lactating mice and their offspring also noted an enrichment of the second eluting enantiomer in both dams and pups. oup.com The extent of enrichment in dams followed the order of brain > blood ≈ liver > muscle. oup.com

The enantiomeric enrichment can also be influenced by the dose and duration of exposure. nih.gov Dose-dependent enantiomeric enrichment of PCB 95 has been observed in the brain and other tissues of mice. nih.gov

Metabolite Profiles across Tissues and Species

PCB 95 is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites (OH-PCBs). acs.orgresearchgate.net These metabolites can also be chiral and exhibit their own unique distribution and enantiomeric profiles. nih.gov

In mice, a number of mono- and di-hydroxylated metabolites of PCB 95 have been identified in various tissues. acs.orgresearchgate.net One study detected ten different hydroxylated metabolites in the blood and tissues of mice. acs.orgresearchgate.net The profiles of these metabolites were found to differ across tissues. acs.orgresearchgate.net Total OH-PCB levels were highest in the blood, followed by the liver, adipose tissue, and brain. acs.orgresearchgate.net

Specific metabolites that have been identified include 4-95, 4'-95, and 5-95. acs.orgoup.com In the blood and liver of mouse pups, 4-95 was the major OH-PCB 95 metabolite. oup.com In contrast, the levels of 4-95 and 4'-95 were comparable in the brain. oup.com In muscle tissue, 4'-95 was the predominant metabolite. oup.com

There are also notable species differences in PCB 95 metabolism. For instance, studies using human liver microsomes have shown that the resulting OH-PCB profiles differ from those reported in rodents. acs.orgnih.gov In human liver microsomes, 2,2',3,5',6-pentachlorobiphenyl-4'-ol was identified as the major metabolite. acs.orgnih.gov In contrast, metabolism studies with liver microsomes from mice and rats indicated that 5-95 was the major metabolite formed. nih.gov

Factors Influencing PCB 95 Toxicokinetics

The way PCB 95 is processed in the body is not uniform and can be influenced by several factors, including the genetic makeup of the individual and their sex.

Genetic Influences on Metabolism

The cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism of PCBs. acs.orgresearchgate.net Genetic variations, or polymorphisms, in the genes that code for these enzymes can lead to differences in how individuals metabolize compounds like PCB 95. mdpi.com

Research using transgenic mouse models has provided significant insights into the role of specific CYP enzymes. For example, studies in mice with a deficiency in cytochrome P450 reductase (a key enzyme for CYP function) have been used to investigate its impact on PCB metabolism. nih.gov

More specifically, studies involving wild-type mice, mice lacking certain CYP enzymes (Cyp2abfgs-null), and mice humanized with a specific human CYP enzyme (CYP2A6-transgenic) have demonstrated genotype-dependent differences in PCB 95 disposition. acs.orgresearchgate.net For instance, adipose tissue levels of PCB 95 were found to be significantly higher in wild-type mice compared to Cyp2abfgs-null or CYP2A6-humanized mice. acs.orgresearchgate.net Genotype-dependent differences were also observed in the enantiomeric enrichment of PCB 95 in female mice. acs.orgresearchgate.net

Furthermore, in vitro studies have identified human CYP2A6 and CYP2B6 as important enzymes in the oxidation of PCB 95. nih.gov This highlights how genetic differences in these enzymes could potentially influence an individual's susceptibility to the effects of PCB 95. core.ac.uk

Sex-Dependent Differences in Disposition

Sex can also be a significant factor influencing the toxicokinetics of PCB 95. Studies in mice have revealed sex-dependent differences in the disposition and metabolism of this compound. acs.orgresearchgate.net

In one study, while the metabolite profiles across tissues showed less pronounced sex-dependent differences, some notable distinctions were observed. acs.orgresearchgate.net For instance, in male mice, total OH-PCB metabolite levels were significantly lower in CYP2A6-humanized mice than in wild-type mice in the blood and liver, whereas the opposite trend was observed in female mice. acs.orgresearchgate.neta-z.lu

Another study analyzing intestinal contents found a sex difference in the relative OH-PCB95 levels only in the Cyp2abfgs-null mouse model. nih.gov These findings suggest that the influence of sex on PCB 95 metabolism may be complex and potentially modulated by the specific expression and activity of different cytochrome P450 enzymes.

Table 2: Compound Names

| Abbreviation/Common Name | Chemical Name |

| PCB 95 | 2,2',3,5,6-Pentachlorobiphenyl |

| OH-PCB | Hydroxylated Polychlorinated Biphenyl (B1667301) |

| 4-95 | 2,2',3,5',6-Pentachlorobiphenyl-4-ol |

| 4'-95 | 2,2',3,5',6-Pentachlorobiphenyl-4'-ol |

| 5-95 | 2,2',3,5',6-Pentachlorobiphenyl-5-ol |

| E2-PCB 95 | Second Eluting Atropisomer of PCB 95 |

| CYP | Cytochrome P450 |

| CYP2A6 | Cytochrome P450 2A6 |

| CYP2B6 | Cytochrome P450 2B6 |

Influence of Co-Exposures on Metabolism (e.g., Nicotine)

The metabolism of 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95) can be influenced by the simultaneous presence of other xenobiotics. A notable example of such an interaction is the co-exposure with nicotine (B1678760). Research in this area has sought to determine whether substances like nicotine, which are known to affect metabolic enzymes, can alter the toxicokinetic profile of PCB 95.

Detailed Research Findings

A study investigating the effects of subacute nicotine co-exposure on the disposition of PCB 95 in adult male Wistar rats provides significant insights into these interactions. nih.govnih.gov In this research, rats were exposed to PCB 95, with or without concurrent administration of nicotine, for seven consecutive days. nih.govnih.gov The study was designed to test the hypothesis that nicotine, a compound known to alter the activity of cytochrome P450 2B (CYP2B) enzymes responsible for metabolizing polychlorinated biphenyls (PCBs), would influence the disposition of PCB 95. nih.govnih.gov

The research revealed that despite the known effects of nicotine on CYP2B enzymes, co-exposure to nicotine did not change the disposition of PCB 95. nih.govacs.org Levels of the parent PCB 95 compound and its hydroxylated metabolites (OH-PCBs) were quantified in various tissues, including blood, liver, adipose tissue, brain, and muscle. nih.govacs.org The results indicated no significant difference in the concentrations of PCB 95 or its metabolites in any of these tissues between the group exposed only to PCB 95 and the group co-exposed to PCB 95 and nicotine. nih.gov

The study did, however, confirm that PCB 95 is metabolized enantioselectively, resulting in a notable enrichment of the E1-PCB 95 atropisomer across all examined tissues. nih.gov Hydroxylated metabolites of PCB 95 were detected in the blood and liver but were below the limit of detection in adipose, brain, and muscle tissues. nih.govacs.org

While the disposition of PCB 95 remained unaffected, the co-exposure did lead to alterations in the expression of hepatic cytochrome P450 enzymes. nih.govacs.org Specifically, the combination of PCB 95 and nicotine exposure resulted in an increase in hepatic CYP2B1 mRNA. nih.govacs.org However, this did not translate to a corresponding increase in CYP2B protein levels when compared to control animals. nih.govacs.org Interestingly, the hepatic CYP2B protein levels in animals co-exposed to both substances were actually reduced compared to animals that received only nicotine. nih.govacs.org

Furthermore, the co-exposure was found to have significant effects on the messenger RNA (mRNA) transcripts of other cytochrome P450 enzymes. nih.govacs.org There were notable impacts on hepatic CYP3A2 and hippocampal CYP1A2 transcripts, indicating that while the direct metabolism and distribution of PCB 95 may not be altered by nicotine, the underlying metabolic machinery is indeed affected by the co-exposure. nih.govacs.org

Table 1: Effect of Nicotine Co-Exposure on Hepatic Cytochrome P450 Expression

| Enzyme | Effect of PCB 95 + Nicotine Co-Exposure |

| CYP2B1 mRNA | Increased |

| CYP2B Protein | No change relative to vehicle control; Reduced compared to nicotine only |

| CYP3A2 mRNA | Significant effect observed |

| CYP1A2 mRNA | Significant effect observed in the hippocampus |

Advanced Methodologies for the Analysis and Remediation of 2,2 ,3,5,6 Pentachlorobiphenyl

The persistent and toxic nature of 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95) necessitates the development of sophisticated analytical methods for its detection and advanced remediation strategies for its removal from the environment. This section explores the cutting-edge techniques employed in the analysis of PCB 95 and its metabolic byproducts, as well as innovative approaches to remediate contaminated sites.

Analytical Chemistry Techniques for PCB 95 and its Metabolites

The accurate identification and quantification of PCB 95 and its various metabolites in complex environmental and biological matrices rely on high-resolution separation and detection technologies. Chromatographic techniques form the cornerstone of these analytical efforts.

Chromatographic Separations (e.g., Chiral-Column HPLC, GC-ECD, GC-MS, GCxGC-MS/MS)

Due to its specific chlorine substitution pattern, PCB 95 is a chiral compound, existing as two stable rotational isomers, or atropisomers, that are non-superimposable mirror images of each other. These enantiomers can exhibit different biological activities and metabolic fates.

Chiral-Column High-Performance Liquid Chromatography (HPLC) is essential for separating these atropisomers. Research has demonstrated that the efficient separation of PCB 95 enantiomers can be successfully achieved using a series of three tandem chiral columns composed of cellulose (B213188) tris(4-methylbenzoate). acs.org This separation is crucial for studying the enantioselective effects and metabolism of the compound. acs.orgnih.gov Semi-preparative chiral HPLC has also been optimized to isolate pure enantiomers of PCB metabolites, which is vital for detailed toxicological studies. osti.gov

Gas Chromatography (GC) is the most widely used technique for PCB analysis.

GC with Electron Capture Detection (GC-ECD) : This has traditionally been a common method for analyzing PCBs and their hydroxylated (OH-PCB) metabolites in biological samples. researchgate.net The ECD is highly sensitive to chlorinated compounds, allowing for detection at very low levels. cdc.gov GC-μECD systems have been validated for determining PCB levels in various matrices, including fish liver and surface water. researchgate.net

GC with Mass Spectrometry (GC-MS) : This technique provides definitive identification and confirmation of the compounds. researchgate.net It is frequently used after initial detection by GC-ECD to confirm the identity of PCB metabolites. researchgate.net For the analysis of phenolic metabolites like OH-PCBs, a derivatization step is required before GC-MS analysis. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) : This powerful technique offers significantly enhanced separation capacity, which is critical for resolving target analytes from complex matrix interferences. The feasibility of GCxGC with electron-capture detection (GCxGC-ECD) has been evaluated for the enantioseparation of chiral PCBs. nih.gov Specific column combinations, such as a Chirasil-Dex column in the first dimension and a Supelcowax-10 column in the second, have been shown to successfully determine the enantiomeric fraction of PCB 95. nih.gov

Chromatographic Techniques for PCB 95 Analysis

| Technique | Detector | Primary Application for PCB 95 | Key Findings/Notes |

|---|---|---|---|

| Chiral-Column HPLC | UV, Circular Dichroism | Separation of aR- and aS- enantiomers of PCB 95. acs.org | Successfully achieved with three tandem chiral columns. acs.orgnih.gov |

| GC | ECD (Electron Capture Detector) | Highly sensitive quantification of PCB 95 and its metabolites. researchgate.netcdc.gov | Often used for routine monitoring in biological and environmental samples. researchgate.net |

| GC | MS (Mass Spectrometry) | Confirmatory identification and quantification of PCB 95 and its metabolites. researchgate.net | Requires derivatization for hydroxylated metabolites. researchgate.net |

| GCxGC | ECD/MS | Enhanced resolution of chiral PCBs (like PCB 95) from interfering compounds in complex samples. nih.gov | Specific column combinations (e.g., Chirasil-Dex x Supelcowax-10) are effective. nih.gov |

Mass Spectrometry (e.g., LC-HRMS, GC-MS/MS) for Metabolite Identification and Quantification

Mass spectrometry is indispensable for the structural elucidation and sensitive quantification of PCB 95 metabolites.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly selective and sensitive method for quantifying PCB metabolites, particularly after they have been derivatized. nih.govacs.org In studies of mice exposed to PCB 95, GC-MS/MS analyses of intestinal contents identified five monohydroxylated (OH-PCB95) and four dihydroxylated (diOH-PCB95) metabolites. nih.gov The use of authentic standards for metabolites like 5-OH-PCB95, 4'-OH-PCB95, and 4-OH-PCB95 allows for their definitive identification. nih.gov Machine learning-assisted models have also been developed to predict MS/MS response data, which helps in quantifying metabolites for which authentic standards are not available. acs.orgescholarship.orgresearchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is particularly valuable for analyzing more polar metabolites that are not easily analyzed by GC. nih.gov LC-HRMS has been used to identify a broad spectrum of 15 polar metabolites of PCB 95, including hydroxylated, methoxylated, and sulfated forms, as well as three dechlorinated metabolites. nih.govwilddata.cn This technique provides accurate mass data, which, combined with isotopic patterns and fragmentation spectra, allows for confident identification of previously unknown metabolic products. nih.gov

Metabolites of PCB 95 Identified by Mass Spectrometry

| Technique | Metabolite Class | Number Identified | Specific Examples/Notes |

|---|---|---|---|

| GC-MS/MS | Monohydroxylated (OH-PCB95) | 5 | Includes known metabolites like 5-OH-PCB95 and 4'-OH-PCB95, and one unknown (X1-95). nih.gov |

| Dihydroxylated (diOH-PCB95) | 4 | Includes one known (4,5-diOH-PCB95) and three unknown metabolites (Y1-95, Y2-95, Y3-95). nih.gov | |

| LC-HRMS | Polar Metabolites (Total) | 15 | Includes hydroxylated, methoxylated, and sulfated forms. nih.govwilddata.cn |

| PCB Sulfates | 2 | Identified by characteristic isotope patterns and loss of SO₃. nih.gov | |

| Dechlorinated Metabolites | 3 | Demonstrates that dechlorination is a metabolic pathway for PCB 95. nih.gov |

Innovative Remediation Strategies for PCB 95 Contamination

Given the persistence of PCBs in the environment, conventional remediation methods are often costly and disruptive. Innovative strategies, particularly those based on biological processes, offer a more sustainable and cost-effective alternative.

Bioremediation Approaches and Optimization

Bioremediation is a natural process that utilizes microorganisms like bacteria and fungi to break down, transform, or remove hazardous contaminants from the environment. frontiersin.org For PCBs, microbial degradation involves two key pathways:

Anaerobic Reductive Dechlorination: Under anaerobic (oxygen-free) conditions, certain bacteria can remove chlorine atoms from the highly chlorinated PCB congeners, replacing them with hydrogen. frontiersin.org This process is critical because it transforms the more toxic and recalcitrant PCBs into lesser-chlorinated congeners. nih.gov

Aerobic Degradation: The resulting lesser-chlorinated PCBs are then susceptible to degradation by aerobic bacteria, which use oxygen to break open the biphenyl (B1667301) ring structure, leading to the complete mineralization of the compound. frontiersin.orgmdpi.com

Because both processes are often required for complete destruction, sequential anaerobic-aerobic treatments are considered a highly effective approach. mdpi.com

Biostimulation and Bioaugmentation Strategies

To optimize the natural process of bioremediation, two main strategies are employed: biostimulation and bioaugmentation. frontiersin.org

Biostimulation involves modifying the contaminated environment to stimulate the activity of the indigenous microorganisms already present. frontiersin.org This can be achieved by:

Nutrient and Substrate Addition: Adding nutrients, electron donors (like pyruvate (B1213749) or ferrous sulfate), or other growth substrates can galvanize the target microbial populations. nih.govclu-in.orguwf.edu

Halopriming: The addition of specific halogenated aromatic compounds can stimulate the indigenous bacteria that are capable of dechlorinating PCBs. frontiersin.org

Biosurfactant Application: Compounds like saponin, a phytogenic biosurfactant, can increase the bioavailability of PCBs that are tightly bound to soil or sediment particles, making them more accessible to microbes. nih.gov

Bioaugmentation is a strategy that involves introducing specific, pre-selected microbial strains with high degradation capabilities into a contaminated site. clu-in.orgnih.gov This approach is particularly useful when the native microbial population lacks the ability to degrade the target contaminants effectively. internationalscholarsjournals.com

Research Findings: A laboratory mesocosm study demonstrated the power of concurrent bioaugmentation with both an anaerobic halorespiring bacterium (Dehalobium chlorocoercia DF1) and an aerobic-degrading bacterium (Burkholderia xenovorans LB400). nih.gov This dual approach resulted in an 80% decrease in the total mass of PCBs in contaminated sediment over 120 days. nih.gov The study also found that bioaugmentation significantly reduced the lag time before degradation began compared to non-augmented controls. nih.gov

Comparison of Bioremediation Strategies

| Strategy | Definition | Methods/Agents | Key Advantage |

|---|---|---|---|

| Biostimulation | Enhancing the activity of native pollutant-degrading microorganisms. frontiersin.org | Nutrient addition, electron donors (ferrous sulfate), halopriming, biosurfactants (saponin). frontiersin.orgclu-in.orgnih.gov | Utilizes the existing, adapted microbial community at a site. |

| Bioaugmentation | Introducing non-native, highly effective microorganisms to a site. frontiersin.orgclu-in.org | Application of specific bacterial cultures (e.g., Dehalobium, Burkholderia). nih.gov | Can significantly accelerate degradation rates and reduce lag times. nih.gov |

Innovative Remediation Strategies for PCB 95 Contamination

Use of Biofilms and Black Carbon Materials for Airborne Emission Mitigation

Advanced Oxidation and Reduction Processes (AOPs/ARPs)

Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and soil. researchgate.net These processes are particularly effective for treating persistent compounds like 2,2',3,5,6-pentachlorobiphenyl.

Photolysis involves the use of light, particularly ultraviolet (UV) radiation, to break down chemical compounds. epa.gov For PCBs, photolytic degradation can be an effective initial step in a multi-stage remediation process. epa.gov This process can be facilitated by the presence of a surfactant solution, which helps to mobilize the hydrophobic PCBs from the soil matrix, making them more accessible for degradation. epa.gov

Chemical oxidation, often using powerful oxidizing agents like Fenton's reagent (iron-catalyzed hydrogen peroxide), offers an alternative or complementary approach. epa.gov This method can initiate the degradation of PCBs, converting them into simpler, more biodegradable compounds. epa.gov These partially degraded products can then be further broken down by biological treatments. epa.gov Research has shown that oxidation can lead to the formation of hydroxylated derivatives of PCBs.

Hydroxyl radicals, which are highly reactive and short-lived, are key to the oxidation of PCBs in the environment. nih.gov These radicals can be generated through photochemical reactions and are known to react with a wide range of organic molecules, including this compound. nih.gov

A novel approach in advanced oxidation/reduction processes (AORPs) is the combination of UV irradiation with sulfite (B76179) (SO₃²⁻) and titanium dioxide (TiO₂). researchgate.net This UV/sulfite/TiO₂ system simultaneously generates both oxidative and reductive reactive species, enhancing the degradation of PCBs. researchgate.net

Under UV light, TiO₂ acts as a photocatalyst, producing electron-hole pairs that lead to the formation of powerful oxidizing agents. researchgate.net Simultaneously, the photolysis of sulfite generates hydrated electrons (e⁻aq), which are potent reducing agents capable of dechlorinating halogenated organic compounds. researchgate.net Studies have demonstrated that the degradation of PCBs can be significantly improved using this combined process, with degradation rates of up to 98.5% achieved within 60 minutes under optimal conditions (pH 7 and a 1:1 sulfite/TiO₂ ratio). researchgate.net This synergistic effect of simultaneous oxidation and reduction makes the UV/sulfite/TiO₂ process a highly efficient method for the remediation of PCB-contaminated water. researchgate.net

Table 2: Comparison of PCB Degradation by Different UV-Based Processes

| Process | Degradation Efficiency (%) | Conditions |

| UV alone | 60 | PCB concentration: 12 mg L⁻¹; pH: 7; Reaction time: 60 min |

| UV/Sulfite (US) | 81.8 | PCB concentration: 12 mg L⁻¹; pH: 7; Reaction time: 60 min |

| UV/TiO₂ (UT) | 92 | PCB concentration: 12 mg L⁻¹; pH: 7; Reaction time: 60 min |

| UV/Sulfite/TiO₂ (UST) | 98.5 | PCB concentration: 12 mg L⁻¹; pH: 7; Sulfite/TiO₂ ratio: 1:1; Reaction time: 60 min |

Source: Adapted from data on the degradation of polychlorinated biphenyls. researchgate.net

Chemical dechlorination is a remediation technique that removes chlorine atoms from PCB molecules, rendering them less toxic.

Microwave-assisted catalytic dechlorination has emerged as a promising technology for the destruction of PCBs. researchgate.net This method involves heating the contaminated material (such as transformer oil) in the presence of a catalyst and a hydrogen donor under microwave irradiation. researchgate.netijcea.org

One study investigated the dechlorination of PCBs in transformer oil using microwave catalysis with zero-valent iron (Fe⁰) and glycerol. researchgate.net The process was optimized using response surface methodology, achieving a dechlorination yield of 98.87% under optimal conditions of 700 W microwave power, an 8-minute irradiation time, and 0.3 g of NaOH. researchgate.net The degradation of PCBs in this system was found to follow first-order reaction kinetics. researchgate.net

Another approach involves the use of a heterogeneous catalyst synthesized by impregnating zinc metal onto pulverized shrimp shell waste via microwave assistance. sid.irgjesm.net This method has shown to be effective in removing chlorine atoms from various PCB congeners, particularly those in the para position of the biphenyl ring. sid.irgjesm.net

The potential pathway for the anaerobic dehalogenation of 2,3,4,5,6-pentachlorobiphenyl (B96224) involves the sequential removal of chlorine atoms, leading to the formation of tetrachloro-, trichloro-, dichloro-, and monochlorobiphenyls. frontiersin.orgepa.gov

Future Research Directions and Unresolved Questions

Elucidating the Full Spectrum of Enantioselective Effects of PCB 95 in Biological Systems